molecular formula C16H24BNO4 B8085688 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Cat. No.: B8085688
M. Wt: 305.2 g/mol
InChI Key: MJCBGQMMQKWEHI-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic compound featuring a boronic acid derivative and an amide functional group

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The synthesis typically begins with the preparation of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which serves as a key intermediate.

  • Amide Formation: The boronic acid derivative is then reacted with propionic acid or its derivatives under amidation conditions to form the final compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to boronic esters or borates.

  • Reduction: Reduction reactions may involve the conversion of the amide group to amines.

  • Substitution Reactions: Substitution at the boronic acid moiety can lead to the formation of various boronic esters and borates.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Boronic esters and borates from oxidation reactions.

  • Amines from reduction reactions.

  • Various substituted boronic acids from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of complex organic molecules, serving as a building block for pharmaceuticals and materials science. Biology: It is employed in biochemical assays and as a probe for studying biological systems. Medicine: Industry: The compound finds use in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-7-14(19)18-12-9-8-11(10-13(12)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCBGQMMQKWEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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